molecular formula C22H28N4O3S B2932427 5-(Azepan-1-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941248-11-9

5-(Azepan-1-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No.: B2932427
CAS No.: 941248-11-9
M. Wt: 428.55
InChI Key: KRZSMWZYRRIWJQ-UHFFFAOYSA-N
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Description

This compound features an oxazole core substituted at position 5 with an azepane (7-membered saturated ring) and at position 2 with a 4-((4-methylpiperidin-1-yl)sulfonyl)phenyl group. Such structural attributes are characteristic of ligands targeting enzymes or receptors in neurodegenerative diseases, as seen in related oxazole-based prolyl oligopeptidase inhibitors .

Properties

IUPAC Name

5-(azepan-1-yl)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-17-10-14-26(15-11-17)30(27,28)19-8-6-18(7-9-19)21-24-20(16-23)22(29-21)25-12-4-2-3-5-13-25/h6-9,17H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZSMWZYRRIWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Azepan-1-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile, also known as D434-0907, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C22H28N4O3S
  • Molecular Weight : 428.55 g/mol
  • IUPAC Name : 5-(azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
  • SMILES Notation : CC(CCC1)CN1S(c(cc1)ccc1-c1nc(C#N)c(N2CCCCCC2)o1)(=O)=O

The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets. The azepan and piperidine moieties contribute to its pharmacological profile by enhancing solubility and facilitating interactions with enzymes and receptors involved in disease pathways.

Anticancer Activity

Research indicates that compounds with similar structures have shown promise in inhibiting protein interactions critical for cancer progression. Specifically, D434-0907 may inhibit interactions involving menin and MLL fusion proteins, which are implicated in certain types of leukemia .

Enzyme Inhibition

D434-0907 has been evaluated for its enzyme inhibitory activities. Studies suggest that it may inhibit key enzymes such as acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease, and urease, which is relevant in treating infections caused by urease-producing bacteria .

Antimicrobial Properties

The compound exhibits antibacterial activity against various strains. Its sulfonamide group is known for contributing to antimicrobial effects, making D434-0907 a candidate for further studies in infection control .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to D434-0907:

Study ReferenceFocusFindings
Kumar et al., 2009AnticancerIdentified compounds with similar structures inhibiting cancer cell proliferation.
Omar et al., 1996Anti-inflammatoryCompounds showed significant reduction in inflammation markers.
Aziz-ur-Rehman et al., 2011Enzyme inhibitionDemonstrated the potential of sulfonamide derivatives in inhibiting AChE and urease.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Notable Features
Target Compound Oxazole 5-Azepane, 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl), 4-CN ~468.6 Sulfonyl linker, 7-membered azepane, 4-methylpiperidine
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-oxazole-4-carbonitrile Oxazole 5-Piperazine-4-fluorobenzoyl, 2-(4-fluorophenyl), 4-CN ~438.4 Fluorinated aryl groups, piperazine-carbonyl linkage
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-oxazole-4-carbonitrile Oxazole 5-Piperazine-2-fluorobenzoyl, 2-(2-fluorophenyl), 4-CN ~438.4 Ortho-fluorine substitution; altered steric/electronic effects
5-Amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile Pyrazole 5-Amino, 1-(oxadiazole-thioacetyl), 3-methyl, 4-CN 341.1 (M+H)+ Thioether linkage, oxadiazole moiety; pyrazole core
5-Amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole 5-Amino, 1-(thiadiazole-thiopropanoyl), 3-phenyl, 4-CN 357.1 (M+H)+ Thiadiazole substituent; increased aromaticity

*Calculated based on molecular formulas where exact data were unavailable in evidence.

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